3-Amino-N,N-diethyl-5-(1H-pyrazol-4-yl)benzamide
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Overview
Description
3-Amino-N,N-diethyl-5-(1H-pyrazol-4-yl)benzamide is a compound that features a benzamide core substituted with an amino group, a diethylamino group, and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclocondensation of hydrazine with a suitable diketone to form the pyrazole ring, followed by acylation to introduce the benzamide group . Reaction conditions often involve the use of solvents such as ethanol or acetic acid and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclocondensation reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N,N-diethyl-5-(1H-pyrazol-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino compounds.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
3-Amino-N,N-diethyl-5-(1H-pyrazol-4-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-N,N-diethyl-5-(1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1H-pyrazol-4-yl)phenylMethanone: Similar structure but lacks the diethylamino group.
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Contains nitro groups instead of the amino group.
Uniqueness
3-Amino-N,N-diethyl-5-(1H-pyrazol-4-yl)benzamide is unique due to the presence of both the diethylamino group and the pyrazolyl group, which confer specific chemical reactivity and potential biological activity .
Properties
IUPAC Name |
3-amino-N,N-diethyl-5-(1H-pyrazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-3-18(4-2)14(19)11-5-10(6-13(15)7-11)12-8-16-17-9-12/h5-9H,3-4,15H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJXJMSMKWUYQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC(=C1)C2=CNN=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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